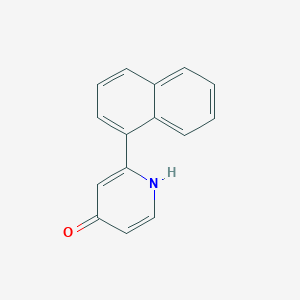

2-(Naphthalen-1-yl)pyridin-4-ol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-naphthalen-1-yl-1H-pyridin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO/c17-12-8-9-16-15(10-12)14-7-3-5-11-4-1-2-6-13(11)14/h1-10H,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFBCLLYPMWFPLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C3=CC(=O)C=CN3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Spectroscopic data (NMR, IR, Mass) of 2-(Naphthalen-1-yl)pyridin-4-ol

For Researchers, Scientists, and Drug Development Professionals

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 2-(Naphthalen-1-yl)pyridin-4-ol. These predictions are based on established principles of NMR, IR, and Mass Spectrometry and analysis of related compounds.

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~11.0 - 12.0 | br s | 1H | Pyridinol -OH |

| ~8.20 | d | 1H | Pyridine H6 |

| ~8.00 | d | 1H | Naphthalene H8' |

| ~7.95 | d | 1H | Naphthalene H5' |

| ~7.85 | d | 1H | Naphthalene H2' |

| ~7.50 - 7.60 | m | 3H | Naphthalene H4', H6', H7' |

| ~7.40 | d | 1H | Naphthalene H3' |

| ~7.10 | dd | 1H | Pyridine H5 |

| ~6.90 | d | 1H | Pyridine H3 |

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~175.0 | C4 (Pyridinol C-OH) |

| ~158.0 | C2 (Pyridine) |

| ~145.0 | C6 (Pyridine) |

| ~136.0 | C1' (Naphthalene) |

| ~133.5 | C4a' (Naphthalene) |

| ~131.0 | C8a' (Naphthalene) |

| ~128.5 | C8' (Naphthalene) |

| ~128.0 | C5' (Naphthalene) |

| ~127.0 | C4' (Naphthalene) |

| ~126.5 | C6' (Naphthalene) |

| ~126.0 | C7' (Naphthalene) |

| ~125.5 | C2' (Naphthalene) |

| ~125.0 | C3' (Naphthalene) |

| ~110.0 | C5 (Pyridine) |

| ~108.0 | C3 (Pyridine) |

Table 3: Predicted IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Broad | O-H stretch (H-bonded) |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 1640 - 1620 | Strong | C=O stretch (Pyridinone tautomer) |

| 1600 - 1450 | Medium-Strong | Aromatic C=C stretch |

| 1300 - 1200 | Strong | C-O stretch |

| 850 - 750 | Strong | Aromatic C-H bend (out-of-plane) |

Table 4: Predicted Mass Spectrometry Data

| Parameter | Value |

| Molecular Formula | C₁₅H₁₁NO |

| Molecular Weight | 221.26 g/mol |

| Exact Mass [M+H]⁺ | 222.0919 |

Proposed Synthesis and Experimental Protocols

A plausible synthetic route for this compound is via a Suzuki cross-coupling reaction. This method is widely used for the formation of carbon-carbon bonds between aromatic rings.

Synthetic Scheme

Caption: Synthetic pathway for this compound.

Experimental Protocol: Synthesis

-

Suzuki Coupling:

-

To a solution of 2-chloro-4-methoxypyridine (1.0 eq) and naphthalene-1-boronic acid (1.2 eq) in a 4:1 mixture of dioxane and water, add potassium carbonate (3.0 eq).

-

Degas the mixture with argon for 20 minutes.

-

Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) and heat the reaction mixture at 80°C for 12 hours under an argon atmosphere.

-

After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 2-(naphthalen-1-yl)-4-methoxypyridine.

-

-

Demethylation:

-

Dissolve the intermediate, 2-(naphthalen-1-yl)-4-methoxypyridine, in a mixture of 48% hydrobromic acid and glacial acetic acid.

-

Reflux the mixture for 6 hours.

-

Cool the reaction to room temperature and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Recrystallize the crude product from ethanol to obtain pure this compound.

-

Experimental Protocol: Spectroscopic Characterization

-

NMR Spectroscopy:

-

Prepare a ~5-10 mg sample in 0.5 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Acquire ¹H and ¹³C NMR spectra on a 500 MHz spectrometer at room temperature.

-

Use the residual solvent peak as an internal standard.

-

-

IR Spectroscopy:

-

Obtain the infrared spectrum using an FT-IR spectrometer equipped with an attenuated total reflectance (ATR) accessory.

-

Record the spectrum from 4000 to 400 cm⁻¹.

-

-

Mass Spectrometry:

-

Analyze the sample using high-resolution mass spectrometry (HRMS) with an electrospray ionization (ESI) source in positive ion mode.

-

Dissolve a small amount of the sample in methanol for analysis.

-

Experimental Workflow Visualization

The following diagram illustrates the logical flow from synthesis to final characterization of the target compound.

Caption: Workflow for synthesis and characterization.

No Publicly Available Data on the Mechanism of Action for 2-(Naphthalen-1-yl)pyridin-4-ol

Despite a comprehensive search of scientific literature and databases, no specific information is publicly available regarding the mechanism of action, biological targets, or pharmacological profile of the compound 2-(Naphthalen-1-yl)pyridin-4-ol.

Efforts to retrieve data on its biological activity, including quantitative metrics such as IC50 or EC50 values, and details of any associated experimental protocols or signaling pathways, were unsuccessful. The scientific record does not appear to contain studies detailing the pharmacological effects of this specific molecule.

Searches for closely related derivatives and structural analogs have yielded information on a variety of biological activities, including but not limited to, TRPM4 and HPK1 inhibition, as well as broader anticancer and antimicrobial properties. However, this information is not directly applicable to this compound, as small changes in chemical structure can lead to significant differences in biological activity.

Consequently, the core requirements for an in-depth technical guide—including quantitative data summarization, detailed experimental protocols, and signaling pathway diagrams—cannot be fulfilled at this time due to the absence of foundational research on this compound.

Further investigation into the synthesis and biological evaluation of this compound would be required to elucidate its mechanism of action and potential therapeutic applications. Without such primary research, any discussion of its pharmacological properties would be purely speculative.

In-Depth Technical Guide: Photophysical and Electrochemical Properties of 2-(naphthalen-1-yl)pyridin-4-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated photophysical and electrochemical properties of 2-(naphthalen-1-yl)pyridin-4-ol. Due to the limited availability of specific experimental data for this particular molecule in peer-reviewed literature, this document outlines the expected characteristics based on the known properties of its constituent naphthalene and pyridin-4-ol moieties. Furthermore, detailed experimental protocols for the determination of key photophysical and electrochemical parameters are provided to guide future research. This guide is intended to serve as a foundational resource for researchers interested in the synthesis, characterization, and potential applications of this and structurally related compounds in fields such as materials science and medicinal chemistry.

Introduction

This compound is a heterocyclic aromatic compound that integrates a naphthalene ring system with a pyridin-4-ol core. This unique combination is of significant interest as the individual components are known to impart distinct and valuable electronic and optical properties. Naphthalene derivatives are well-regarded for their robust photophysical characteristics, often exhibiting high fluorescence quantum yields and photostability. The pyridin-4-ol moiety introduces possibilities for pH-dependent properties and intermolecular interactions through hydrogen bonding, which can modulate the overall behavior of the molecule. Understanding the interplay between these two fragments is crucial for the rational design of novel functional materials, fluorescent probes, and potential therapeutic agents.

Predicted Photophysical Properties

The photophysical behavior of this compound is expected to be dominated by the electronic transitions of the extended π-conjugated system formed by the naphthalene and pyridine rings.

Absorption and Emission Characteristics

It is anticipated that this compound will display strong absorption bands in the ultraviolet (UV) region of the electromagnetic spectrum, arising from π-π* transitions within the aromatic framework. The conjugation between the naphthalene and pyridinol rings is likely to result in a bathochromic (red) shift of the absorption maxima compared to the individual, non-conjugated chromophores.

The fluorescence emission is predicted to be significant, a characteristic feature of many naphthalene-containing compounds. The emission wavelength will likely be influenced by the extent of intramolecular charge transfer (ICT) character in the excited state, which in turn is sensitive to solvent polarity and the protonation state of the pyridinol moiety. The presence of the hydroxyl group on the pyridine ring opens the possibility of excited-state intramolecular proton transfer (ESIPT), a phenomenon that can lead to dual emission and a large Stokes shift, which is advantageous for various sensing and imaging applications.

Predicted Electrochemical Properties

The electrochemical signature of this compound will be determined by the redox activity of its constituent aromatic systems.

Redox Behavior

Cyclic voltammetry is the primary technique for investigating the redox properties of such molecules. It is expected that the naphthalene moiety will be more susceptible to oxidation than the pyridine ring. The pyridin-4-ol component can also undergo oxidation, and its redox potential will be highly dependent on the pH of the medium. The reduction process is likely to be centered on the electron-deficient pyridine ring. The measured oxidation and reduction potentials can be used to estimate the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), respectively. These parameters are fundamental to understanding the electronic structure and predicting the charge-transport properties of the material.

Data Presentation

While specific experimental data for this compound is not currently available, the following tables are provided as templates for organizing and presenting key photophysical and electrochemical data upon experimental determination.

Table 1: Photophysical Data for this compound

| Parameter | Value | Conditions (Solvent, Temp.) |

| Absorption Maximum (λabs) | TBD | e.g., Acetonitrile, 298 K |

| Molar Absorptivity (ε) | TBD | at λabs |

| Emission Maximum (λem) | TBD | λex = λabs |

| Stokes Shift | TBD | |

| Fluorescence Quantum Yield (ΦF) | TBD | vs. Standard |

| Fluorescence Lifetime (τ) | TBD |

Table 2: Electrochemical Data for this compound

| Parameter | Potential (V vs. ref.) | Conditions |

| Oxidation Potential (Eox) | TBD | e.g., 0.1 M TBAPF₆ in ACN |

| Reduction Potential (Ered) | TBD | e.g., 0.1 M TBAPF₆ in ACN |

| HOMO Energy | TBD | Calculated from Eox |

| LUMO Energy | TBD | Calculated from Ered |

| Electrochemical Band Gap | TBD | HOMO-LUMO difference |

Experimental Protocols

The following sections detail the standard methodologies for the characterization of the photophysical and electrochemical properties of novel organic compounds like this compound.

UV-Visible Absorption Spectroscopy

This technique is used to determine the wavelengths of maximum absorption and the molar absorptivity of the compound.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer.

-

Sample Preparation: Solutions of the compound are prepared in spectroscopic grade solvents (e.g., acetonitrile, ethanol, DMSO) at various concentrations in quartz cuvettes. A typical concentration range is 1-10 µM.

-

Measurement: The absorption spectrum is recorded over a relevant wavelength range (e.g., 200-800 nm). A solvent blank is used for baseline correction. The molar absorptivity (ε) is calculated using the Beer-Lambert Law (A = εcl), where A is the absorbance at a specific wavelength, c is the concentration in mol/L, and l is the path length of the cuvette in cm.

Fluorescence Spectroscopy

This method is employed to measure the emission spectra, quantum yield, and lifetime of the fluorescent compound.

-

Instrumentation: A spectrofluorometer for steady-state measurements and a time-correlated single-photon counting (TCSPC) system for lifetime measurements.

-

Steady-State Measurements: Dilute solutions (absorbance < 0.1 at the excitation wavelength) are used to avoid inner-filter effects. The emission spectrum is obtained by exciting the sample at its absorption maximum. The fluorescence quantum yield (ΦF) is determined relative to a well-characterized standard (e.g., quinine sulfate in 0.1 M H₂SO₄) using the following equation: Φsample = Φstandard × (Isample / Istandard) × (Astandard / Asample) × (ηsample² / ηstandard²) where I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

-

Time-Resolved Measurements: The fluorescence lifetime (τ) is measured using a TCSPC setup. The sample is excited by a pulsed light source, and the decay of the fluorescence intensity is monitored over time. The decay profile is fitted to an exponential function to extract the lifetime.

Cyclic Voltammetry

This electrochemical technique is used to investigate the redox behavior of the compound.

-

Instrumentation: A potentiostat with a three-electrode setup.

-

Setup: The three-electrode cell consists of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode), and a counter electrode (e.g., a platinum wire).

-

Measurement: The compound is dissolved in a suitable solvent containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate in acetonitrile). The solution is deoxygenated by purging with an inert gas. The potential of the working electrode is swept linearly with time, and the resulting current is measured. The potentials are typically referenced against the ferrocene/ferrocenium (Fc/Fc⁺) redox couple as an internal standard.

Mandatory Visualizations

The following diagrams illustrate generalized workflows and relationships relevant to the characterization of the target compound.

Caption: A generalized experimental workflow for the characterization of this compound.

Caption: Logical relationship between molecular structure, properties, and applications.

The Ascendant Therapeutic Potential of Pyridin-4-ol Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyridin-4-ol scaffold, existing in tautomeric equilibrium with pyridin-4-one, has emerged as a privileged structure in medicinal chemistry. Its derivatives exhibit a remarkable breadth of biological activities, positioning them as promising candidates for the development of novel therapeutics. This technical guide provides an in-depth overview of the current understanding of the biological activities of these compounds, with a focus on their anticancer and antimicrobial properties. Detailed experimental protocols for key biological assays are provided, alongside visualizations of critical signaling pathways modulated by these derivatives.

Anticancer Activity of Pyridin-4-ol Derivatives

A significant body of research highlights the potent anti-proliferative and cytotoxic effects of pyridin-4-ol derivatives against a variety of cancer cell lines. The primary mechanisms of action investigated to date include the inhibition of key kinases involved in cancer cell proliferation and survival, such as PIM-1 kinase and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

Data on Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected novel pyridin-4-ol derivatives against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 1 | MCF-7 (Breast) | 5.2 | [1] |

| HCT116 (Colon) | 7.8 | [1] | |

| PC3 (Prostate) | 6.5 | [1] | |

| Compound 2 | K562 (Leukemia) | 0.8 | [2] |

| A549 (Lung) | 1.5 | [2] | |

| Compound 3 | HepG2 (Liver) | 3.1 | [3] |

| Compound 4 | SK-OV-3 (Ovarian) | 2.7 | [4] |

Key Signaling Pathways in Anticancer Activity

PIM-1 Kinase Signaling Pathway:

PIM-1 is a serine/threonine kinase that plays a crucial role in cell cycle progression, apoptosis, and cell proliferation. Its overexpression is associated with various cancers. Certain pyridin-4-ol derivatives have been shown to inhibit PIM-1 kinase activity, leading to cell cycle arrest and apoptosis.[1][3][5][6]

VEGFR-2 Signaling Pathway:

VEGFR-2 is a key receptor tyrosine kinase that, upon binding to its ligand VEGF, initiates a signaling cascade promoting angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[2][7][8][9][10][11] Inhibition of VEGFR-2 by pyridin-4-ol derivatives can effectively suppress tumor-induced angiogenesis.

Antimicrobial Activity of Pyridin-4-ol Derivatives

Several novel pyridin-4-ol derivatives have demonstrated significant activity against a range of pathogenic bacteria and fungi.[12][13][14] The proposed mechanisms of action often involve the disruption of microbial cell membranes or the inhibition of essential enzymes.

Data on Antimicrobial Activity

The following table presents the minimal inhibitory concentration (MIC) values for selected pyridin-4-ol derivatives against various microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |

| Compound 5 | Staphylococcus aureus | 8 | [15] |

| Escherichia coli | 16 | [15] | |

| Candida albicans | 32 | [15] | |

| Compound 6 | Bacillus subtilis | 4 | [12] |

| Pseudomonas aeruginosa | 32 | [12] | |

| Compound 7 | Methicillin-resistant Staphylococcus aureus (MRSA) | 16 | [15] |

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication and further investigation of the biological activities of pyridin-4-ol derivatives.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[16][17][18][19][20] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

-

Pyridin-4-ol derivative stock solution (in DMSO)

-

Cancer cell lines

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of the pyridin-4-ol derivative in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug). Incubate for 48-72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[21][22][23][24][25]

Materials:

-

Pyridin-4-ol derivative stock solution (in a suitable solvent)

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Sterile 96-well microtiter plates

-

Inoculum suspension (adjusted to 0.5 McFarland standard)

-

Multichannel pipette

-

Incubator

Procedure:

-

Preparation of Compound Dilutions: Prepare a two-fold serial dilution of the pyridin-4-ol derivative in the broth medium directly in the 96-well plate. The final volume in each well should be 50 µL.

-

Inoculum Preparation: Prepare a suspension of the test microorganism in sterile saline or broth and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL for bacteria). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells.

-

Inoculation: Add 50 µL of the standardized inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL. Include a growth control well (inoculum without the compound) and a sterility control well (broth only).

-

Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by using a microplate reader to measure the optical density at 600 nm.

References

- 1. Synthesis of new pyridothienopyrimidinone derivatives as Pim-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. RECENT ADVANCEMENTS IN PYRIDINE DERIVATIVES AS ANTICANCER AGENTS - IJSAT [ijsat.org]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Identification of a novel pyridine derivative with inhibitory activity against ovarian cancer progression in vivo and in vitro [frontiersin.org]

- 5. Synthesis of new pyridothienopyrimidinone derivatives as Pim-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Inhibitors of VEGF receptors-1 and -2 based on the 2-((pyridin-4-yl)ethyl)pyridine template - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ijsat.org [ijsat.org]

- 9. commerce.bio-rad.com [commerce.bio-rad.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 13. [PDF] Pyridine Compounds with Antimicrobial and Antiviral Activities | Semantic Scholar [semanticscholar.org]

- 14. Antimicrobial properties of pyridine-2,6-dithiocarboxylic acid, a metal chelator produced by Pseudomonas spp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. researchhub.com [researchhub.com]

- 17. Assessment of Anticancer Activity by MTT Assay [bio-protocol.org]

- 18. MTT assay protocol | Abcam [abcam.com]

- 19. texaschildrens.org [texaschildrens.org]

- 20. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 21. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 22. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 23. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 24. Broth microdilution susceptibility testing. [bio-protocol.org]

- 25. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

The Discovery and Profile of 2-(Naphthalen-1-yl)pyridin-4-ol and its Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The fusion of naphthalene and pyridine ring systems has yielded a plethora of biologically active molecules, drawing significant attention in the field of medicinal chemistry. The unique electronic and steric properties of the naphthalene moiety, combined with the hydrogen bonding capabilities and coordination potential of the pyridin-4-ol core, make this scaffold a promising starting point for the development of novel therapeutics. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of 2-(Naphthalen-1-yl)pyridin-4-ol and its analogs, with a focus on their potential as kinase inhibitors.

Core Compound Profile: this compound

This compound is a heterocyclic organic compound that exists in tautomeric equilibrium with its pyridin-4(1H)-one form. This structural feature is crucial for its interaction with biological targets, allowing it to act as both a hydrogen bond donor and acceptor. While the specific initial discovery of this compound is not extensively documented in a single seminal publication, its synthesis and investigation are a logical extension of the broad interest in 2-aryl-4-hydroxypyridine derivatives as pharmacologically active agents.

Synthesis and Experimental Protocols

The synthesis of this compound and its analogs can be achieved through several synthetic routes. A highly efficient and versatile method is the Suzuki-Miyaura cross-coupling reaction.

General Synthesis Workflow

The general workflow for the synthesis of this compound via a Suzuki-Miyaura coupling approach is depicted below.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is adapted from a similar synthesis of 4-(Naphthalen-1-yl)pyridine and is a representative method for the synthesis of the title compound.[1]

-

Reaction Setup: In a dried Schlenk flask under an argon atmosphere, combine 2-bromo-pyridin-4-ol (1.0 eq), 1-naphthaleneboronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

-

Solvent and Base: Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1), followed by the addition of a base, for instance, K₂CO₃ (3.0 eq).

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 100 °C) and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: After completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent like ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired this compound.

Biological Activity and Structure-Activity Relationship (SAR)

While specific quantitative data for this compound is not widely published, the biological activity of structurally related analogs, particularly as kinase inhibitors, provides valuable insights. A study on O-alkylated 2-pyridone derivatives as PIM-1 kinase inhibitors offers a strong basis for understanding the potential of this scaffold.[2]

Quantitative Data for Analogs as PIM-1 Kinase Inhibitors

The following table summarizes the in vitro anticancer activity and PIM-1 kinase inhibitory activity of representative O-alkylated analogs.

| Compound ID | R Group (O-alkylation) | Cancer Cell Line | IC₅₀ (µM)[2] | PIM-1 Kinase IC₅₀ (µM)[2] |

| Analog 1 | -CH₃ | NFS-60 | 0.85 ± 0.07 | 0.110 |

| Analog 1 | -CH₃ | HepG-2 | 1.23 ± 0.11 | 0.110 |

| Analog 1 | -CH₃ | PC-3 | 2.54 ± 0.23 | 0.110 |

| Analog 1 | -CH₃ | Caco-2 | 3.16 ± 0.29 | 0.110 |

| Analog 2 | -CH₂CH₃ | NFS-60 | 0.67 ± 0.06 | 0.095 |

| Analog 2 | -CH₂CH₃ | HepG-2 | 0.98 ± 0.09 | 0.095 |

| Analog 2 | -CH₂CH₃ | PC-3 | 1.87 ± 0.17 | 0.095 |

| Analog 2 | -CH₂CH₃ | Caco-2 | 2.45 ± 0.22 | 0.095 |

Note: The core structure of these analogs is a 6-(quinolin-3-yl)-4-(3-hydroxyphenyl)-2-alkoxypyridine, which shares the 2-substituted pyridin-4-ol (in its O-alkylated form) scaffold.

Signaling Pathway: PIM-1 Kinase Inhibition

PIM-1 kinase is a serine/threonine kinase that plays a crucial role in cell survival and proliferation. Its overexpression is associated with various cancers. The inhibition of PIM-1 kinase can lead to apoptosis in cancer cells.

Caption: Proposed signaling pathway of this compound analogs as PIM-1 kinase inhibitors.

Experimental Protocols for Biological Assays

The following are representative protocols for evaluating the biological activity of this compound and its analogs, based on methodologies used for similar compounds.[2]

In Vitro Anticancer Activity Assay (MTT Assay)

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10⁴ cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48 hours.

-

MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC₅₀ value is calculated as the concentration of the compound that causes 50% inhibition of cell growth.

PIM-1 Kinase Inhibition Assay

-

Reaction Mixture: Prepare a reaction mixture containing PIM-1 kinase, a fluorescently labeled peptide substrate, and ATP in a kinase buffer.

-

Inhibitor Addition: Add the test compounds at various concentrations to the reaction mixture.

-

Incubation: Incubate the mixture at 30 °C for 60 minutes.

-

Detection: Stop the reaction and measure the fluorescence to determine the amount of phosphorylated substrate.

-

IC₅₀ Determination: The IC₅₀ value is determined as the concentration of the inhibitor that causes 50% inhibition of PIM-1 kinase activity.

Apoptosis Assay (Caspase 3/7 Activation)

-

Cell Treatment: Treat cancer cells with the test compounds at their IC₅₀ concentrations for 24 hours.

-

Reagent Addition: Add a luminogenic caspase-3/7 substrate to the cells.

-

Luminescence Measurement: Measure the luminescence, which is proportional to the amount of caspase-3/7 activity.

Conclusion

This compound and its analogs represent a promising scaffold for the development of novel therapeutic agents, particularly in the area of oncology. The synthetic accessibility through methods like the Suzuki-Miyaura coupling allows for the generation of diverse libraries for structure-activity relationship studies. The biological data from related compounds strongly suggest that this class of molecules can exhibit potent kinase inhibitory activity, leading to cancer cell apoptosis. Further investigation into the specific biological targets and optimization of the pharmacokinetic properties of these compounds are warranted to fully exploit their therapeutic potential.

References

An In-depth Technical Guide to the Solubility and Stability of 2-(Naphthalen-1-yl)pyridin-4-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability characteristics of the novel organic compound, 2-(Naphthalen-1-yl)pyridin-4-ol. While specific experimental data for this compound is not publicly available, this document outlines the predicted physicochemical properties based on its structural components—a naphthalene moiety and a pyridin-4-ol core. Furthermore, it details the standard experimental protocols necessary for the empirical determination of its solubility and stability profiles, crucial for its potential development as a pharmaceutical agent.

Predicted Solubility Profile

The solubility of this compound is anticipated to be highly dependent on the solvent's polarity, pH, and temperature, owing to the presence of both a large, nonpolar naphthalene ring and a polar, ionizable pyridin-4-ol group. The pyridin-4-ol moiety can exhibit keto-enol tautomerism, which can further influence its solubility.

Table 1: Predicted Solubility of this compound in Common Pharmaceutical Solvents

| Solvent | Solvent Type | Predicted Solubility (at 25°C) | Rationale |

| Water (pH 7.0) | Polar Protic | Low | The large, hydrophobic naphthalene group is expected to significantly limit aqueous solubility. |

| 0.1 M HCl | Aqueous Acidic | Moderate to High | Protonation of the pyridine nitrogen would form a more soluble salt. |

| 0.1 M NaOH | Aqueous Basic | Moderate to High | Deprotonation of the hydroxyl group would form a more soluble phenolate-like salt. |

| Ethanol | Polar Protic | Moderate | Capable of hydrogen bonding with the pyridin-4-ol group while also solvating the naphthalene moiety. |

| Methanol | Polar Protic | Moderate | Similar to ethanol, but its higher polarity may slightly decrease its effectiveness in solvating the nonpolar naphthalene part. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Excellent solvent for a wide range of organic compounds, capable of solvating both polar and nonpolar functionalities. |

| Dichloromethane (DCM) | Nonpolar | Low to Moderate | May partially solvate the naphthalene ring, but is less effective for the polar pyridin-4-ol group. |

| Hexanes | Nonpolar | Very Low | The high polarity of the pyridin-4-ol group will likely render the compound insoluble in nonpolar aliphatic solvents. |

Experimental Protocol for Solubility Determination (Equilibrium Shake-Flask Method)

The equilibrium solubility of this compound can be determined using the well-established shake-flask method.

Methodology:

-

Preparation of Saturated Solutions: An excess amount of solid this compound is added to a series of vials, each containing a known volume of the selected solvent.

-

Equilibration: The vials are sealed and agitated in a constant temperature water bath (e.g., 25°C or 37°C) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, the suspensions are allowed to stand, or are centrifuged, to separate the undissolved solid from the saturated solution.

-

Sampling and Dilution: A precise aliquot of the clear supernatant is carefully removed and diluted with a suitable solvent to a concentration within the analytical range of the chosen quantification method.

-

Quantification: The concentration of this compound in the diluted samples is determined using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is calculated from the measured concentration and the dilution factor, and is typically expressed in mg/mL or µg/mL.

Caption: Workflow for Equilibrium Solubility Determination.

Predicted Stability Profile and Forced Degradation Studies

The stability of this compound is a critical parameter for its handling, storage, and formulation. Forced degradation studies are essential to identify potential degradation products and pathways.

Table 2: Conditions for Forced Degradation Studies of this compound

| Stress Condition | Reagents and Conditions | Potential Degradation Pathway |

| Acid Hydrolysis | 0.1 M - 1 M HCl, room temperature to 80°C | Potential for hydrolysis of any susceptible bonds, though the core structure is expected to be relatively stable. |

| Base Hydrolysis | 0.1 M - 1 M NaOH, room temperature to 80°C | Similar to acid hydrolysis, with potential for base-catalyzed reactions. |

| Oxidation | 3-30% H₂O₂, room temperature | Oxidation of the pyridine or naphthalene rings, potentially forming N-oxides or hydroxylated derivatives. |

| Thermal Degradation | Solid-state and in solution, elevated temperatures (e.g., 60-100°C) | General decomposition at higher temperatures. |

| Photostability | Exposure to UV and visible light (ICH Q1B guidelines) | Photochemical reactions such as oxidation or rearrangement due to the aromatic systems. |

Experimental Protocol for Forced Degradation Studies

Forced degradation studies are performed to evaluate the intrinsic stability of the molecule and to develop a stability-indicating analytical method.[1][2][3]

Methodology:

-

Stock Solution Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., a mixture of acetonitrile and water).

-

Application of Stress: Aliquots of the stock solution are subjected to the stress conditions outlined in Table 2 for a defined period. Control samples (unstressed) are stored under normal conditions.

-

Neutralization and Dilution: After the stress period, the samples are neutralized (if acidic or basic conditions were used) and diluted to a suitable concentration for analysis.

-

Analysis: The stressed samples and a control are analyzed by a stability-indicating HPLC method, capable of separating the parent compound from its degradation products. A photodiode array (PDA) detector is often used to assess peak purity.

-

Data Evaluation: The percentage of degradation is calculated by comparing the peak area of the parent compound in the stressed sample to that in the control sample. The formation of degradation products is monitored.

References

Methodological & Application

Application Notes & Protocols: Synthesis of 2-(Naphthalen-1-yl)pyridin-4-ol Derivatives

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the synthesis of 2-(naphthalen-1-yl)pyridin-4-ol and its derivatives, a chemical scaffold of interest in medicinal chemistry and materials science. The protocols outlined below are based on established synthetic strategies, including multi-component cyclocondensation and palladium-catalyzed cross-coupling reactions.

Method 1: Three-Component Synthesis of Substituted Pyridin-4-ols

This approach offers a flexible and efficient route to highly substituted pyridin-4-ol derivatives through a one-pot reaction involving a lithiated alkoxyallene, a nitrile, and a carboxylic acid.[1] The naphthalen-1-yl moiety can be introduced via the corresponding nitrile (1-naphthonitrile).

Reaction Principle

The synthesis proceeds through a fascinating multi-step mechanism.[1] Initially, a lithiated alkoxyallene reacts with a nitrile. The subsequent addition of a carboxylic acid triggers a cascade of reactions, including an acyl shift and an intramolecular aldol-type condensation, which ultimately forms the pyridin-4-ol ring system.[1] The crude product of this three-component reaction can then be further treated to complete the cyclization and improve yields.[1]

Experimental Protocol: General Procedure

A general protocol for the three-component synthesis of a 2-substituted pyridin-4-ol is as follows:

-

Preparation of Lithiated Allene: Dissolve methoxyallene in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (e.g., Argon). Add n-butyllithium (n-BuLi) dropwise and stir the mixture for 10 minutes.

-

Reaction with Nitrile: Add a solution of the desired nitrile (e.g., 1-naphthonitrile) in anhydrous THF to the cooled mixture. Stir for 2 hours at -78 °C.

-

Addition of Carboxylic Acid: Add an excess of the selected carboxylic acid (e.g., trifluoroacetic acid, TFA) to the reaction mixture. Allow the mixture to warm to room temperature and stir overnight.

-

Work-up and Initial Isolation: Evaporate the solvent under reduced pressure. The resulting crude mixture contains the desired pyridin-4-ol along with an intermediate enamide.[1]

-

Completion of Cyclization: Dissolve the crude residue in dichloromethane (DCM). Add triethylamine (NEt₃) followed by trimethylsilyl trifluoromethanesulfonate (TMSOTf). Heat the mixture to reflux for an extended period (e.g., 3 days) to ensure complete cyclization.

-

Final Work-up and Purification: After cooling, perform an acidic work-up. Purify the final product using column chromatography on silica gel to isolate the target pyridin-4-ol derivative.

Workflow Diagram

Caption: Workflow for the three-component synthesis of pyridin-4-ols.

Method 2: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful and versatile method for constructing C-C bonds between aryl groups. This strategy is highly suitable for synthesizing this compound derivatives by coupling a functionalized pyridine with a naphthalene-boronic acid derivative. A key precursor is a halogenated pyridin-4-ol, which must be protected or converted to a better coupling partner, such as a triflate or nonaflate.[1]

Reaction Principle

The synthesis involves two main stages:

-

Preparation of the Pyridine Coupling Partner: A substituted pyridin-4-ol is synthesized first. The hydroxyl group is then converted into a triflate (-OTf) or nonaflate (-ONf) group, which is an excellent leaving group for palladium-catalyzed coupling.

-

Cross-Coupling: The pyridin-4-yl triflate/nonaflate is reacted with 1-naphthaleneboronic acid in the presence of a palladium catalyst, a suitable ligand, and a base.

This method was successfully employed in the synthesis of pyridine-derived bedaquiline analogues, demonstrating its applicability for coupling naphthalene and pyridine cores.[2]

Experimental Protocol: General Procedure

Part A: Synthesis of a Pyridin-4-yl Nonaflate [1]

-

Synthesize the desired substituted pyridin-4-ol using an appropriate method (e.g., the three-component reaction described in Method 1).

-

Dissolve the crude pyridin-4-ol in an appropriate solvent.

-

Treat the solution with sodium hydride (NaH) to deprotonate the hydroxyl group.

-

Add nonafluorobutanesulfonyl fluoride (NfF) to the mixture to form the pyridin-4-yl nonaflate.

-

Purify the nonaflate intermediate.

Part B: Suzuki-Miyaura Cross-Coupling [2]

-

To a reaction vessel, add the pyridin-4-yl nonaflate (or a suitable bromopyridine precursor), 1-naphthaleneboronic acid (typically 1.5-2.0 equivalents), a palladium catalyst such as Pd(OAc)₂ (2.5 mol%), a phosphine ligand like X-Phos (5.0 mol%), and a base such as K₃PO₄.

-

Add an anhydrous, degassed solvent (e.g., toluene).

-

Heat the reaction mixture under an inert atmosphere (e.g., Argon) at a high temperature (e.g., 110 °C) for 16 hours or until completion is confirmed by TLC or LC-MS.

-

Cool the reaction to room temperature.

-

Filter the mixture through a plug of Celite, washing with an organic solvent like ethyl acetate (EtOAc).

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography to yield the this compound derivative. (Note: If a protected pyridinol was used, a final deprotection step is required).

Quantitative Data Summary

The following table summarizes representative yields for Suzuki-Miyaura coupling reactions to form C5-aryl pyridine analogues, which is analogous to the C2 coupling required for the target molecule.[2]

| Entry | Aryl Boronic Acid | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(OAc)₂ / X-Phos | K₃PO₄ | Toluene | 110 | 16 | 78 |

| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / X-Phos | K₃PO₄ | Toluene | 110 | 16 | 85 |

| 3 | 3-Fluorophenylboronic acid | Pd(OAc)₂ / X-Phos | K₃PO₄ | Toluene | 110 | 16 | 65 |

| 4 | 1-Naphthaleneboronic acid | Pd(OAc)₂ / X-Phos | K₃PO₄ | Toluene | 110 | 16 | Est. 60-80 |

*Yield for 1-naphthaleneboronic acid is estimated based on typical Suzuki coupling outcomes.

Workflow Diagram

Caption: Workflow for Suzuki-Miyaura cross-coupling synthesis.

Method 3: Ullmann Condensation

The Ullmann condensation is a classical, copper-catalyzed cross-coupling reaction.[3] It can be used to form C-N or C-C bonds. For the synthesis of the target scaffold, an Ullmann-type C-C coupling could connect a 2-halopyridine derivative with a naphthalenyl-copper reagent, or a C-N coupling could form an N-aryl-2-pyridone, which might then be rearranged or further modified. While modern palladium-catalyzed methods are often preferred, Ullmann reactions remain useful, especially for specific substrate combinations where palladium catalysis is less effective.[4][5]

Reaction Principle

The classical Ullmann reaction involves reacting two aryl halides with a stoichiometric amount of copper powder at high temperatures (often >200 °C).[6] Modern improvements utilize soluble copper(I) catalysts, often with ligands such as diamines, which allow for milder reaction conditions.[3][7] The reaction likely proceeds via the formation of an organocopper intermediate.[4]

Experimental Protocol: General Procedure for Ligand-Assisted Ullmann Coupling

-

Reagent Preparation: In a reaction flask, combine the 2-halopyridin-4-ol derivative (protected, if necessary), the naphthalene derivative (e.g., 1-iodonaphthalene), a copper(I) salt catalyst (e.g., CuI), a ligand (e.g., trans-N,N'-dimethylcyclohexane-1,2-diamine, DMCDA), and a base (e.g., K₂CO₃ or Cs₂CO₃).

-

Reaction Execution: Add a high-boiling polar solvent such as N-methylpyrrolidone (NMP) or dimethylformamide (DMF).

-

Heating: Heat the mixture under an inert atmosphere to a high temperature (e.g., 120-210 °C) for 12-48 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: After cooling, dilute the reaction mixture with a solvent like ethyl acetate and wash with aqueous ammonium chloride and brine.

-

Purification: Dry the organic layer, concentrate it, and purify the crude product by column chromatography to obtain the desired this compound derivative.

Quantitative Data Summary

The following table presents conditions for a related CuI-catalyzed coupling of 2-pyridones with aryl halides, illustrating the typical parameters for this type of reaction.[7]

| Pyridone Substrate | Aryl Halide | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| 2-Pyridone | Iodobenzene | CuI / DMCDA | K₂CO₃ | Toluene | 110 | 92 |

| 2-Pyridone | Bromobenzene | CuI / DMCDA | K₂CO₃ | Toluene | 110 | 85 |

| 2-Pyridone | 3-Bromopyridine | CuI / DMCDA | K₂CO₃ | Toluene | 110 | 88 |

| 6-Bromo-2-pyridone | Iodobenzene | CuI / DMCDA | K₂CO₃ | Toluene | 110 | 75 |

Logical Relationship Diagram

References

- 1. soc.chim.it [soc.chim.it]

- 2. Synthesis and evaluation of pyridine-derived bedaquiline analogues containing modifications at the A-ring subunit - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 4. Ullmann reaction - Wikipedia [en.wikipedia.org]

- 5. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

Application of 2-(Naphthalen-1-yl)pyridin-4-ol in Fluorescence Microscopy: A Hypothetical Framework

Disclaimer: As of late 2025, a thorough review of scientific literature reveals no specific data or established applications for the compound 2-(Naphthalen-1-yl)pyridin-4-ol as a fluorescent probe in microscopy. The following application notes and protocols are presented as a hypothetical framework based on the known properties of structurally related naphthalene and pyridine derivatives, which are recognized for their fluorescent capabilities.[1][2][3][4][5][6] This document is intended to serve as a template and guide for potential future research and development of this specific molecule. All data and experimental details are illustrative and should not be considered experimentally validated.

Application Notes

Introduction: this compound is a heterocyclic organic compound featuring a naphthalene moiety appended to a pyridin-4-ol core. The inherent fluorescence of the naphthalene group, potentially modulated by the pyridinol ring, suggests its promise as a novel fluorophore for biological imaging.[6] Naphthalene derivatives are known for their high quantum yields and photostability, making them attractive candidates for developing robust fluorescent probes.[6] This hypothetical probe, tentatively named "Naphthopyri-Fluor 4," is conceptualized as a vital stain for monitoring intracellular pH gradients, leveraging the proton-sensitive nature of the pyridin-4-ol group.

Principle of Action (Hypothetical): The fluorescence emission of Naphthopyri-Fluor 4 is postulated to be sensitive to the local proton concentration. The pyridin-4-ol moiety can exist in equilibrium between its protonated and deprotonated forms. Protonation of the pyridine nitrogen is expected to alter the intramolecular charge transfer (ICT) characteristics of the molecule, leading to a detectable shift in its fluorescence emission spectrum or a change in fluorescence intensity. This property would allow for ratiometric or intensity-based imaging of acidic organelles, such as lysosomes, or for monitoring cellular processes associated with pH changes, like apoptosis or autophagy.

Potential Applications:

-

Lysosomal Staining: Visualization and tracking of lysosomes in live cells.

-

pH Mapping: Measuring pH changes within specific subcellular compartments.

-

Drug-Induced Acidosis: Monitoring cellular stress responses that involve changes in intracellular pH.

-

Cell Viability and Apoptosis: Distinguishing between healthy and apoptotic cells based on lysosomal pH.

Quantitative Data (Hypothetical)

The photophysical properties of Naphthopyri-Fluor 4 would need to be rigorously characterized. The following table presents plausible data for such a compound based on known naphthalene-based fluorophores.[7][8]

| Property | Value (Hypothetical) | Conditions |

| Absorption Maximum (λ_abs) | 350 nm (pH 7.4) / 365 nm (pH 5.0) | Phosphate-Buffered Saline (PBS) |

| Emission Maximum (λ_em) | 450 nm (pH 7.4) / 510 nm (pH 5.0) | Phosphate-Buffered Saline (PBS) |

| Molar Extinction Coefficient (ε) | 25,000 M⁻¹cm⁻¹ at 350 nm | Methanol |

| Fluorescence Quantum Yield (Φ_F) | 0.45 (pH 7.4) / 0.60 (pH 5.0) | Relative to quinine sulfate |

| Photostability | >90% fluorescence after 5 min illumination | 100W Mercury Lamp, 40x objective |

| Cytotoxicity (IC50) | > 50 µM | 24-hour incubation in HeLa cells |

Experimental Protocols

Protocol 1: Preparation of Staining Solution

-

Prepare a 10 mM stock solution: Dissolve 2.47 mg of this compound (MW: 247.28 g/mol , hypothetical) in 1 mL of high-quality, anhydrous dimethyl sulfoxide (DMSO).

-

Vortex: Mix thoroughly until the compound is completely dissolved.

-

Storage: Store the stock solution at -20°C, protected from light. Aliquot to avoid repeated freeze-thaw cycles.

-

Prepare working solution: Immediately before use, dilute the 10 mM stock solution to a final concentration of 1-10 µM in a suitable cell culture medium or buffer (e.g., Hanks' Balanced Salt Solution, HBSS). The optimal concentration should be determined experimentally.

Protocol 2: Live-Cell Staining and Imaging

-

Cell Culture: Plate cells (e.g., HeLa or MCF-7) on glass-bottom dishes or chamber slides and culture until they reach 60-70% confluency.

-

Wash: Gently wash the cells twice with pre-warmed HBSS or serum-free medium.

-

Staining: Add the pre-warmed working solution of Naphthopyri-Fluor 4 to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator, protected from light.

-

Wash: Remove the staining solution and wash the cells twice with pre-warmed HBSS to remove any excess probe.

-

Imaging: Add fresh, pre-warmed culture medium or HBSS to the cells. Immediately proceed to imaging using a fluorescence microscope equipped with a DAPI or custom filter set suitable for excitation around 350-370 nm and emission detection at 430-470 nm (neutral pH) and 490-530 nm (acidic pH).

Visualizations

Hypothetical Signaling Pathway: Monitoring Lysosomal pH

This diagram illustrates the hypothetical mechanism by which Naphthopyri-Fluor 4 could be used to monitor lysosomal pH. The probe enters the cell and accumulates in acidic lysosomes, where it becomes protonated, leading to a shift in its fluorescence emission.

Caption: Hypothetical mechanism of Naphthopyri-Fluor 4 for lysosomal pH sensing.

Experimental Workflow

This diagram outlines the key steps for a typical cell-based fluorescence microscopy experiment using a novel probe like Naphthopyri-Fluor 4.

Caption: General workflow for live-cell imaging with a fluorescent probe.

References

- 1. researchgate.net [researchgate.net]

- 2. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 3. Study of a Fluorescent System Based on the Naphthalene Derivative Fluorescent Probe Bound to Al3+ - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The photophysical properties of naphthalene bridged disilanes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The photophysical properties of naphthalene bridged disilanes - RSC Advances (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols for High-Throughput Screening of 2-(Naphthalen-1-yl)pyridin-4-ol Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the high-throughput screening (HTS) of 2-(Naphthalen-1-yl)pyridin-4-ol analogs, a chemical scaffold with potential as kinase inhibitors. Kinases are a critical class of enzymes involved in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer.[1][2] Therefore, identifying novel kinase inhibitors is a key objective in drug discovery.[1][2] These application notes describe various HTS assay formats suitable for screening large compound libraries against specific kinase targets, using well-characterized kinases such as Epidermal Growth Factor Receptor (EGFR) and BRAF as illustrative examples. The protocols provided are designed to be robust, reproducible, and adaptable for screening other kinase targets.

Target Selection and Rationale

While the specific kinase targets for this compound analogs may not be fully elucidated, their structural features are commonly found in known kinase inhibitors. This document will focus on assays for two well-validated cancer drug targets:

-

EGFR: A receptor tyrosine kinase that plays a crucial role in cell proliferation and is frequently mutated or overexpressed in various cancers.[3][4]

-

BRAF: A serine/threonine kinase in the MAPK/ERK signaling pathway, with the V600E mutation being a key driver in a significant percentage of melanomas.[5][6]

The methodologies described herein can be readily adapted to other kinases of interest.

High-Throughput Screening Assay Formats

Several HTS technologies are suitable for screening kinase inhibitors. The choice of assay format depends on factors such as the specific kinase, available reagents, and instrumentation. This section outlines the principles of four widely used HTS assays.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assays

TR-FRET assays are a popular choice for kinase HTS due to their high sensitivity and low background.[7] The assay measures the phosphorylation of a substrate peptide by the target kinase.

Principle: A terbium or europium cryptate-labeled antibody (donor) recognizes a phosphorylated substrate, which is labeled with a fluorescent acceptor molecule. When the donor and acceptor are in close proximity due to antibody-phosphosubstrate binding, excitation of the donor leads to energy transfer to the acceptor, resulting in a specific FRET signal.[8][9]

Caption: General workflow for a TR-FRET based kinase assay.

Luciferase-Based Reporter Assays

Luciferase reporter assays are cell-based assays that measure the activity of a specific signaling pathway downstream of a kinase. [10][11][12] Principle: Cells are engineered to express a luciferase reporter gene under the control of a promoter that is activated by a transcription factor downstream of the kinase of interest. [10]Inhibition of the kinase leads to a decrease in the activation of the signaling pathway and, consequently, a reduction in luciferase expression and light output. [10]

Signaling Pathway: BRAF

Caption: The BRAF signaling pathway, a key regulator of cell growth.

Experimental Protocols

The following are detailed protocols for performing HTS assays for EGFR and BRAF kinases.

Protocol 1: LanthaScreen™ TR-FRET EGFR Kinase Assay

This protocol is adapted from commercially available TR-FRET assay kits. [8][9] Materials:

-

Recombinant human EGFR kinase * Fluorescein-labeled EGFR substrate peptide

-

Terbium-labeled anti-phospho-EGFR antibody [8]* ATP

-

Kinase buffer

-

Stop solution (EDTA)

-

384-well low-volume black plates

-

TR-FRET compatible plate reader

Procedure:

-

Prepare a stock solution of the this compound analogs in 100% DMSO.

-

In a 384-well plate, add 2 µL of kinase buffer.

-

Add 1 µL of the test compound solution.

-

Add 2 µL of a mixture of EGFR kinase and fluorescein-labeled substrate peptide.

-

Initiate the kinase reaction by adding 5 µL of ATP solution.

-

Incubate the plate at room temperature for 60 minutes.

-

Stop the reaction by adding 10 µL of stop solution containing the terbium-labeled anti-phospho-EGFR antibody.

-

Incubate for an additional 60 minutes at room temperature to allow for antibody binding.

-

Read the plate on a TR-FRET plate reader, measuring the emission at both the donor and acceptor wavelengths.

-

Calculate the TR-FRET ratio and determine the percent inhibition for each compound.

Protocol 2: BRAF(V600E) Kinase-Glo® Luminescent Assay

This protocol is based on the principle of detecting the amount of ATP remaining after a kinase reaction. [5][6] Materials:

-

Recombinant human BRAF(V600E) kinase [6]* MEK1 as a substrate

-

ATP

-

Kinase buffer

-

Kinase-Glo® Max reagent

-

96-well or 384-well white plates

-

Luminometer

Procedure:

-

Prepare serial dilutions of the this compound analogs in kinase buffer.

-

In a white assay plate, add 5 µL of the diluted compound.

-

Add 10 µL of a solution containing BRAF(V600E) kinase and its substrate, MEK1.

-

Initiate the reaction by adding 10 µL of ATP solution.

-

Incubate the plate at 30°C for 60 minutes.

-

Equilibrate the plate and the Kinase-Glo® Max reagent to room temperature.

-

Add 25 µL of Kinase-Glo® Max reagent to each well.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate-reading luminometer.

-

A decrease in luminescence indicates inhibition of the kinase.

Experimental Workflow: AlphaScreen® Kinase Assay

Caption: A typical workflow for an AlphaScreen® kinase assay.

Data Presentation and Analysis

Quantitative data from HTS assays should be carefully analyzed to identify potent and selective inhibitors. The primary metric for compound activity is the half-maximal inhibitory concentration (IC50).

Data Summary Tables

The following tables provide a template for summarizing the screening data for a hypothetical set of this compound analogs.

Table 1: EGFR TR-FRET Assay Data

| Compound ID | Concentration (µM) | % Inhibition | IC50 (µM) |

| Analog-001 | 1 | 85 | 0.25 |

| Analog-002 | 1 | 45 | 1.10 |

| Analog-003 | 1 | 92 | 0.15 |

| Control Inhibitor | 0.1 | 95 | 0.05 |

Table 2: BRAF(V600E) Kinase-Glo® Assay Data

| Compound ID | Concentration (µM) | % Inhibition | IC50 (µM) |

| Analog-001 | 1 | 15 | >10 |

| Analog-002 | 1 | 88 | 0.30 |

| Analog-003 | 1 | 25 | 5.50 |

| Control Inhibitor | 0.1 | 98 | 0.02 |

Assay Quality Control: To ensure the reliability of the screening data, it is crucial to calculate the Z'-factor for each assay plate. A Z'-factor between 0.5 and 1.0 indicates an excellent assay performance. [13][14][15][16]

Conclusion

The application notes and protocols outlined in this document provide a comprehensive guide for the high-throughput screening of this compound analogs against key kinase targets. By employing robust and sensitive HTS technologies such as TR-FRET and luminescence-based assays, researchers can efficiently identify promising lead compounds for further drug development. The provided workflows and data presentation formats will aid in the systematic evaluation of compound libraries and the selection of candidates with the desired inhibitory activity and selectivity.

References

- 1. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. High Throughput Screening for Protein Kinase Inhibitors: Ingenta Connect [ingentaconnect.com]

- 3. HTScan® EGFR Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]

- 4. PhosphoFlowSeq - A High-throughput Kinase Activity Assay for Screening Drug Resistance Mutations in EGFR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. LanthaScreen TR-FRET Kinase Assays | Thermo Fisher Scientific - HK [thermofisher.com]

- 9. bmglabtech.com [bmglabtech.com]

- 10. Illuminating Cell Signaling Pathways: The Power of Luciferase-Based Reporter Assays | Scientist.com [app.scientist.com]

- 11. Luciferase Reporter Assay for Deciphering GPCR Pathways [worldwide.promega.com]

- 12. static.fishersci.eu [static.fishersci.eu]

- 13. Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Luciferase Reporter Assay System for Deciphering GPCR Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 16. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]

Application Notes and Protocols for 2-(Naphthalen-1-yl)pyridin-4-ol and Structurally Related Compounds as Potential Therapeutic Agents

For Researchers, Scientists, and Drug Development Professionals

Introduction:

The scaffold of 2-(naphthalen-1-yl)pyridin-4-ol represents a promising area of medicinal chemistry, combining the structural features of naphthalene and pyridine. While specific therapeutic data for this exact molecule is not extensively available in public literature, its structural components are present in numerous compounds with significant biological activity. Pyridine derivatives are known to function as, for example, kinase inhibitors, while naphthalene moieties are found in various approved drugs, including anti-inflammatory and anti-cancer agents[1][2]. This document provides a detailed overview of the potential therapeutic applications, experimental evaluation, and relevant protocols for compounds structurally related to this compound, using a representative pyridine-based kinase inhibitor as a primary example.

The pyridine derivative Compound 12y , a potent FMS-like tyrosine kinase 3 (FLT3) inhibitor, will be used as a case study to illustrate the therapeutic potential and evaluation workflow for this class of compounds[3]. FLT3 is a clinically validated target in acute myeloid leukemia (AML), and its inhibition presents a key therapeutic strategy[3][4].

Representative Compound Data

The following data for Compound 12y, a pyridine derivative bearing a 1,2,3-triazole moiety, demonstrates potent anti-leukemia activity[3].

| Compound | Target | Assay | IC50 (nM) | Cell Line |

| 12y | FLT3-ITD | Kinase Assay | 25.3 | - |

| 12y | - | Cell Viability | 48.7 | MOLM-13 |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and a general experimental workflow for the evaluation of similar compounds.

Caption: FLT3 signaling pathway and inhibition by Compound 12y.

Caption: General experimental workflow for kinase inhibitor evaluation.

Experimental Protocols

The following are representative protocols for the evaluation of pyridine-based kinase inhibitors.

Protocol 1: In Vitro FLT3 Kinase Inhibition Assay

This protocol is based on the principles of the ADP-Glo™ Kinase Assay and is designed to measure the ability of a compound to inhibit FLT3 kinase activity[2][5].

Materials:

-

Recombinant FLT3 enzyme

-

Myelin basic protein (MBP) substrate

-

ATP

-

Kinase Assay Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA)

-

Test compound (e.g., Compound 12y) dissolved in DMSO

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

96-well white opaque plates

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in Kinase Assay Buffer to the desired concentrations.

-

Reaction Setup:

-

To each well of a 96-well plate, add 5 µL of the test compound solution.

-

Add 5 µL of a solution containing the FLT3 enzyme and the MBP substrate in Kinase Assay Buffer.

-

Initiate the kinase reaction by adding 5 µL of ATP solution in Kinase Assay Buffer.

-

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

ADP Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

-

-

Signal Measurement: Incubate at room temperature for 30 minutes and measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Cell Viability (MTT) Assay

This protocol is for assessing the effect of a test compound on the viability of a cancer cell line, such as the FLT3-ITD positive MOLM-13 cell line[6].

Materials:

-

MOLM-13 cells

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)

-

Test compound dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well clear flat-bottom plates

Procedure:

-

Cell Seeding: Seed MOLM-13 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of culture medium.

-

Compound Treatment: Add various concentrations of the test compound to the wells. Include a DMSO-only control.

-

Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Add 100 µL of solubilization solution to each well to dissolve the purple formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the DMSO control and determine the IC50 value.

Protocol 3: Western Blot Analysis of p-FLT3 and p-STAT5

This protocol is used to determine if the test compound inhibits the phosphorylation of FLT3 and its downstream target STAT5 in a cellular context[5][7][8].

Materials:

-

MOLM-13 cells

-

Test compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies: anti-p-FLT3 (Tyr591), anti-FLT3, anti-p-STAT5 (Tyr694), anti-STAT5, and an anti-loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Protein electrophoresis and transfer equipment

Procedure:

-

Cell Treatment and Lysis:

-

Treat MOLM-13 cells with various concentrations of the test compound for a specified time (e.g., 2-4 hours).

-

Harvest the cells and lyse them in ice-cold lysis buffer.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

-

SDS-PAGE and Protein Transfer:

-

Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-p-FLT3) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection:

-

Wash the membrane again with TBST.

-

Apply the ECL substrate and visualize the protein bands using an imaging system.

-

-

Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total FLT3, p-STAT5, total STAT5, and the loading control to ensure equal protein loading and to determine the specific inhibition of phosphorylation.

References

- 1. Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. promega.com [promega.com]

- 3. Discovery of pyridine-based derivatives as FLT3 inhibitors for the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. asco.org [asco.org]

- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. researchgate.net [researchgate.net]

Application Notes: Cell-Based Assays for Evaluating the Cytotoxicity of 2-(Naphthalen-1-yl)pyridin-4-ol

Introduction

This document provides a set of detailed protocols for assessing the cytotoxicity of 2-(Naphthalen-1-yl)pyridin-4-ol using common cell-based assays. The proposed assays will evaluate cell viability, membrane integrity, and the induction of apoptosis.

Recommended Cell Lines

Given that the liver is a primary site for the metabolism of xenobiotics, including naphthalene, the human hepatoma cell line HepG2 is a highly relevant model.[3][4] Additionally, to assess cytotoxicity in a cancer context, the human breast cancer cell line MCF-7 and the human lung adenocarcinoma cell line A549 are recommended, as naphthalene derivatives have been investigated for their anticancer properties.[5][6][7]

Experimental Overview

The following workflow is recommended for a comprehensive cytotoxicity assessment of this compound:

Caption: A general workflow for the cytotoxic evaluation of this compound.

Experimental Protocols

MTT Cell Viability Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[8][9] Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.[10][11]

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Selected cell lines (HepG2, MCF-7, A549)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

96-well flat-bottom plates

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM). Include a vehicle control (DMSO) at the same concentration as in the highest compound concentration.

-

Cell Treatment: After 24 hours of incubation, remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include untreated control wells containing only culture medium.

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the release of LDH, a cytosolic enzyme, from damaged cells into the culture medium, which is an indicator of compromised cell membrane integrity.[12][13]

Materials:

-

LDH cytotoxicity assay kit

-

Cells treated as described in the MTT assay protocol

-

96-well flat-bottom plates

-

Microplate reader

Protocol:

-

Cell Treatment: Treat cells with this compound as described in the MTT assay protocol (steps 1-4). Prepare the following controls:

-